molecular formula C5H6O2 B3030576 2-(Oxetan-3-ylidene)acetaldehyde CAS No. 922500-93-4

2-(Oxetan-3-ylidene)acetaldehyde

Cat. No. B3030576
CAS RN: 922500-93-4
M. Wt: 98.10
InChI Key: YNPWQZQHYRKIRZ-UHFFFAOYSA-N
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Description

2-(Oxetan-3-ylidene)acetaldehyde is a compound that can be inferred to have an oxetane ring, which is a four-membered cyclic ether, and an aldehyde functional group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential behavior and applications of 2-(Oxetan-3-ylidene)acetaldehyde.

Synthesis Analysis

The synthesis of compounds related to 2-(Oxetan-3-ylidene)acetaldehyde can be complex, involving multiple steps and the need for specific catalysts. For example, the asymmetric epoxidation of 2-oxoindoline-3-ylidene acetaldehydes is catalyzed by diarylprolinol silyl ether, which suggests that similar catalysts might be used for synthesizing oxetane-containing compounds with high enantioselectivity .

Molecular Structure Analysis

The molecular structure of 2-(Oxetan-3-ylidene)acetaldehyde would include an oxetane ring, which is known to be a strained ring due to its small size, leading to unique reactivity. The presence of the aldehyde group would make it a potential candidate for various organic reactions, such as nucleophilic addition or condensation .

Chemical Reactions Analysis

Chemical reactions involving oxetane rings and aldehyde groups can be quite diverse. For instance, N,O-Acetals derived from 3-oxetanone can undergo addition reactions with various potassium trifluoroborates to yield spiro and fused heterocycles . This indicates that 2-(Oxetan-3-ylidene)acetaldehyde could potentially participate in similar addition reactions, leading to a range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Oxetan-3-ylidene)acetaldehyde would be influenced by both the oxetane ring and the aldehyde group. The oxetane ring would contribute to the compound's reactivity, while the aldehyde group would be expected to be reactive towards nucleophiles and could form various derivatives, such as thioacetals, as seen in the chemoselective thioacetalization of carbonyl compounds . The compound would likely be a liquid at room temperature, given the typical physical state of aldehydes with similar molecular weights.

Scientific Research Applications

Asymmetric Organocatalyzed Epoxidation

2-(Oxetan-3-ylidene)acetaldehyde has been utilized in asymmetric epoxidation, particularly in the epoxidation of 2‐oxoindoline‐3‐ylidene acetaldehydes. This process, catalyzed by diarylprolinol silyl ether, leads to the production of chiral oxindole derivatives with good yield, diastereoselectivity, and excellent enantioselectivity (Mukaiyama, Ogata, Ono, & Hayashi, 2015).

Photocatalytic Oxidation

Another application involves the complete oxidation of acetaldehyde to CO2 using a Pd/WO(3) photocatalyst under fluorescent-light irradiation. This photocatalytic activity has been observed in both flow-type and batch reactors, indicating the potential for environmental and industrial applications (Arai, Horiguchi, Yanagida, Gunji, Sugihara, & Sayama, 2008).

Reactions with Fluoroethylenes

In the field of organic chemistry, the interaction of acetaldehyde with fluoroethylenes under ultraviolet irradiation has been studied. This leads to the formation of complex mixtures including a ketone and an oxetane, demonstrating the chemical versatility and reactivity of acetaldehyde derivatives (Bissell & Fields, 1964).

Catalytic Reactions on CeO2 Surfaces

Research has also focused on the reactions of acetaldehyde on various CeO2 and CeO2-supported catalysts. These studies have revealed multiple reactions including oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation, which are crucial in catalytic processes (Idriss, Diagne, Hindermann, Kiennemann, & Barteau, 1995).

Synthesis of Spirocycles

In the realm of synthetic chemistry, silver-catalyzed 1,3-dipolar cycloaddition reactions with methyl 2-(oxetane/azetidine-3 ylidene)acetate have been used to afford oxetane/azetidine containing spirocycles. This methodology illustrates the potential of 2-(Oxetan-3-ylidene)acetaldehyde derivatives in creating complex molecular architectures (Jones, Proud, & Sridharan, 2016).

Applications in Alkene Oxidation

2-(Oxetan-3-ylidene)acetaldehyde has also been implicated in the oxidation of alkenes, as demonstrated in the formation of a platinaoxetane complex from the reaction of an oxo complex with ethylene and norbornylene. This highlights its potential in facilitating novel oxidative transformations (Szuromi, Shan, & Sharp, 2003).

Safety and Hazards

The safety information for “2-(Oxetan-3-ylidene)acetaldehyde” includes hazard statements H302 . Precautionary statements include P261;P280;P305+P351+P338;P304+P340;P405;P501 . The signal word is “Warning” and the pictograms include an exclamation mark .

properties

IUPAC Name

2-(oxetan-3-ylidene)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-2-1-5-3-7-4-5/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPWQZQHYRKIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC=O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693398
Record name (Oxetan-3-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-3-ylidene)acetaldehyde

CAS RN

922500-93-4
Record name 2-(3-Oxetanylidene)acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922500-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Oxetan-3-ylidene)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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